1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, nitrobenzenes, and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime
- 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane
Uniqueness
1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C21H18N4O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1,3-dimethyl-6-(2-methylanilino)-5-(3-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N4O5/c1-12-7-4-5-10-15(12)22-18-16(13-8-6-9-14(11-13)25(28)29)17-19(26)23(2)21(27)24(3)20(17)30-18/h4-11,22H,1-3H3 |
InChI Key |
GYTKZNTZJCNGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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